Dimethyldioxetanone
Description
Historical Trajectories of Dioxetane and Dioxetanone Investigations
The investigation into four-membered cyclic peroxides, known as dioxetanes and dioxetanones, has a rich and illuminating history. The first synthesis of a stable dioxetane derivative, 3,3,4-trimethyl-1,2-dioxetane, was reported in 1969 by Kopecky and Mumford. google.com This achievement was significant as it confirmed the viability of these high-energy structures and their ability to produce chemiluminescence upon thermal decomposition. google.com Shortly thereafter, the symmetrical compound 3,3,4,4-tetramethyl-1,2-dioxetane was synthesized. wikipedia.org
These early discoveries paved the way for more in-depth studies of the structure-reactivity relationships within this class of compounds. A major breakthrough came with the synthesis of adamantylideneadamantane-1,2-dioxetane, an unusually stable derivative. google.comacs.org Its stability, with a half-life of over 20 years at room temperature, allowed for detailed investigations into its decomposition kinetics and chemiluminescent properties. google.com
The synthesis and purification of 1,2-dioxetanones, including dimethyldioxetanone, have proven to be particularly challenging due to their high instability. researchgate.netscielo.br This difficulty has limited the number of research groups capable of studying their properties in detail. scielo.br Despite these challenges, the pioneering work of researchers such as Waldemar Adam, George B. Schuster, and Nicholas J. Turro has been instrumental in advancing the field. scielo.brnih.gov Their efforts have provided crucial insights into the mechanisms of chemiexcitation and the factors influencing the efficiency of light emission. scielo.br
Foundational Principles of Chemiluminescence in Organic Systems
Chemiluminescence is the phenomenon of light emission resulting from a chemical reaction. wikipedia.org Unlike fluorescence or phosphorescence, where light absorption precedes emission, the energy for light production in chemiluminescence is derived from the chemical transformation itself. nih.govwikipedia.org The process generally involves a chemical reaction that produces a product molecule in an electronically excited state. wikipedia.org This excited molecule then decays to its ground state, releasing the excess energy as a photon of light. wikipedia.org
Organic chemiluminescence frequently involves the decomposition of high-energy intermediates, with cyclic peroxides like dioxetanes and dioxetanones being prime examples. slideshare.netresearchgate.net The cleavage of the weak oxygen-oxygen bond in these molecules is a highly exothermic process, providing the necessary energy to generate an electronically excited product, typically a carbonyl compound. slideshare.netacs.org The unimolecular decomposition of 1,2-dioxetanes and 1,2-dioxetanones preferentially forms triplet-excited carbonyl compounds. nih.gov
A key mechanism in the chemiluminescence of many organic systems, particularly in the presence of an activator, is Chemically Initiated Electron Exchange Luminescence (CIEEL). nih.govdtic.mil This pathway involves an electron transfer from the activator to the dioxetanone, facilitating the cleavage of the peroxide bond and leading to the formation of an excited state of the activator, which then emits light. nih.govresearchgate.net The CIEEL mechanism has been instrumental in explaining the high efficiency of some bioluminescent and chemiluminescent reactions. nih.gov
Significance of this compound as a Model System in Chemical Research
This compound (3,3-dimethyl-1,2-dioxetanone) has served as a crucial model system for investigating the fundamental aspects of chemiluminescence. researchgate.netnih.gov Its relatively simple structure allows for detailed mechanistic studies that have broad implications for more complex systems, including bioluminescent reactions like that of fireflies. researchgate.netscielo.br
One of the primary reasons for its significance is its role in the development and validation of the CIEEL mechanism. nih.gov Early studies by Adam and Schuster on the catalyzed decomposition of this compound were pivotal in establishing the active role of energy acceptors in the chemiluminescence process. nih.gov Although later research revealed that the quantum yields for the catalyzed decomposition of this compound were lower than initially thought, these studies were foundational to the understanding of activated chemiluminescence. nih.gov
The thermal decomposition of this compound provides a direct pathway to understanding the unimolecular generation of excited states. The process yields acetone (B3395972), and the distribution between its excited singlet and triplet states has been a subject of intense study. acs.org This research helps to elucidate the factors that govern the efficiency of excited state formation, a critical aspect in the design of new chemiluminescent materials. The compound's instability, while a practical challenge, underscores its high-energy nature, which is central to its light-emitting properties. researchgate.net
Table 1: Thermal Decomposition Data for this compound
| Parameter | Value | Reference |
| Primary Product | Acetone | acs.org |
| Predominant Excited State | Triplet Acetone | nih.gov |
| Stability | Highly unstable, difficult to isolate | researchgate.netscielo.br |
Current State of Academic Research on this compound
Contemporary research continues to build upon the foundational knowledge gained from studying this compound. While direct investigations of this compound itself are less frequent due to its instability, the principles derived from its study are being applied to the design and synthesis of novel, more stable, and highly efficient chemiluminescent probes.
Modern research focuses on creating sophisticated 1,2-dioxetane (B1211799) derivatives for a range of applications. For instance, adamantane-stabilized dioxetanes are being developed as chemiluminescent probes for bioimaging. nih.govresearchgate.net These probes can be "triggered" by specific biological analytes, leading to light emission and allowing for the sensitive detection of molecules like hydrogen peroxide in living systems. nih.govnih.gov The design of these next-generation probes relies on the fundamental understanding of chemiexcitation mechanisms that were first elucidated through model systems like this compound. rsc.org
Theoretical and computational studies also play a significant role in modern research. acs.org High-level quantum mechanical calculations are used to model the decomposition pathways of dioxetanes and dioxetanones, providing insights into the transition states and the factors that control the yields of singlet and triplet excited states. acs.orgresearchgate.net These computational models are often benchmarked against the experimental data available for simple systems like this compound, further cementing its legacy as a cornerstone of chemiluminescence research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,4-dimethyldioxetan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-4(2)3(5)6-7-4/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUUEDKTLIMBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192720 | |
| Record name | Dimethyldioxetanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39605-37-3 | |
| Record name | Dimethyldioxetanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039605373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyldioxetanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dioxetanones and Analogues
General Synthetic Strategies for Four-Membered Ring Peroxides
The formation of the 1,2-dioxetane (B1211799) ring, the core structure of dioxetanones, is typically achieved through two main pathways: cycloaddition reactions and peroxidation of suitable precursors. These methods are foundational for accessing a wide range of four-membered cyclic peroxides. researchgate.net
Cycloaddition reactions are among the most powerful methods for constructing cyclic structures, and they play a crucial role in the synthesis of four-membered peroxides. researchgate.net The most prominent of these is the [2+2] cycloaddition of singlet oxygen to electron-rich alkenes.
The reaction mechanism involves the interaction of singlet oxygen (¹O₂) with an enol ether or other activated alkene. This process leads directly to the formation of the 1,2-dioxetane ring. The efficiency and outcome of this photooxygenation can be influenced by the electronic and steric properties of the substituents on the alkene. rsc.org For instance, the synthesis of various phenoxy-1,2-dioxetane precursors relies on this [2+2] cycloaddition of singlet oxygen to a corresponding enol ether. rsc.org
| Cycloaddition Type | Reactants | Product | Key Features |
| [2+2] Photooxygenation | Electron-rich Alkene (e.g., Enol ether) + Singlet Oxygen (¹O₂) | 1,2-Dioxetane | Direct formation of the four-membered peroxide ring. Widely used for stable dioxetane synthesis. |
This table summarizes the key cycloaddition approach for synthesizing the 1,2-dioxetane core structure.
Peroxidation reactions offer an alternative route to four-membered cyclic peroxides, often involving the cyclization of a hydroperoxide precursor. A classic example is the treatment of β-halo-hydroperoxides with a base. In this method, a hydroperoxide group is positioned three atoms away from a carbon bearing a leaving group (typically a halogen). Intramolecular nucleophilic substitution, where the peroxy anion displaces the halide, results in the closure of the four-membered ring.
Another significant peroxidation strategy involves the use of molecular oxygen in the presence of a transition metal catalyst and a reducing agent, such as the Isayama–Mukaiyama reaction. researchgate.net While more commonly applied to the synthesis of five-membered 1,2-dioxolanes, variations of these catalytic systems can be adapted for the formation of smaller peroxide rings under specific conditions. researchgate.net
Specific Routes to Dimethyldioxetanone Synthesis
This compound, also known as 3,3-dimethyl-1,2-dioxetan-2-one or an α-peroxylactone, is synthesized through a specific application of the cycloaddition strategy. The primary and most direct method for its preparation is the reaction of dimethylketene (B1620107) with singlet oxygen.
In this synthesis, dimethylketene ((CH₃)₂C=C=O) is reacted with singlet oxygen, which is typically generated photochemically in the presence of a sensitizer (B1316253) (e.g., methylene (B1212753) blue or Rose Bengal) at low temperatures. The singlet oxygen undergoes a [2+2] cycloaddition across the carbon-carbon double bond of the ketene (B1206846) to form the unstable this compound ring. Due to its high reactivity and thermal instability, the compound is generally prepared and used in situ at low temperatures (-78 °C).
Reaction Scheme for this compound Synthesis: (CH₃)₂C=C=O + ¹O₂ → (CH₃)₂C(O)OO
This reaction is highly specific for forming the α-peroxylactone structure. The inherent strain of the four-membered ring, combined with the peroxide linkage, makes this compound a high-energy molecule.
Synthesis of Structurally Modified Dioxetanone Analogues
Research into the properties and applications of dioxetanones, particularly in the field of chemiluminescence, has driven the synthesis of a wide array of structurally modified analogues. researchgate.net These modifications are typically aimed at enhancing stability, tuning the wavelength of emitted light, and improving quantum yields. rsc.org
A common strategy involves modifying the substituents on the dioxetane ring. For example, spiro-adamantyl groups are frequently incorporated to enhance thermal stability. The synthesis of these analogues still relies on the fundamental [2+2] cycloaddition of singlet oxygen to a precursor olefin. The complexity lies in the multi-step synthesis of the required intricate enol ether precursors. youtube.com
Recent developments have focused on creating analogues with improved chemiluminescent properties in aqueous environments for biological applications. This has led to the synthesis of dioxetanes with ortho-substituted phenoxy groups and other modifications that modulate the electronic environment of the molecule. youtube.com For instance, substituting the spiro-adamantyl group with spiro-cyclobutyl or spiro-oxetanyl moieties has been shown to significantly accelerate the rate of chemiexcitation. youtube.com
| Analogue Type | Key Structural Feature | Synthetic Goal | General Precursor |
| Spiro-adamantyl Dioxetanes | Adamantyl group attached spirocyclically to the C-3 position | Enhanced thermal stability | Adamantylidene-substituted enol ethers |
| Phenoxy-Dioxetanes | A phenoxy group attached to the luminophore | Tuning of emission properties for bioassays | Substituted phenoxy enol ethers |
| Spiro-cyclobutyl Dioxetanes | Cyclobutyl group attached spirocyclically | Accelerated chemiexcitation rate | Cyclobutylidene-substituted enol ethers |
| Fluorinated Dioxetanes | Fluorine atoms on the acridan system | Increased stability and quantum yield | Fluorinated acridan-derived olefins |
This table presents examples of structurally modified dioxetanone analogues and the rationale behind their synthesis.
Methodological Advancements in Dioxetanone Synthesis
Advancements in the synthesis of dioxetanones and their analogues are focused on improving efficiency, yield, and access to novel structures with tailored properties. One area of progress is the development of more efficient methods for generating singlet oxygen and performing the crucial photooxygenation step under milder conditions. researchgate.net
Furthermore, significant effort has been directed towards the rational design and convergent synthesis of the complex olefin precursors. youtube.com Chemometric approaches, using computational analysis of structural and electronic molecular descriptors, have been adopted to predict the outcome of the photooxygenation step. This allows researchers to identify which olefin structures are most likely to successfully form the desired dioxetane, saving significant synthetic effort. rsc.org The development of modular synthetic routes enables the creation of diverse dioxetane luminophores from common intermediates, facilitating the rapid optimization of properties for specific applications like ultrasensitive bioassays. youtube.com
Mechanistic Investigations of Dimethyldioxetanone Decomposition
Unimolecular Decomposition Pathways
The unimolecular decomposition of dimethyldioxetanone involves the breakdown of the molecule without external chemical assistance. This process is characterized by the cleavage of specific chemical bonds within the four-membered ring.
Concerted vs. Stepwise Mechanisms
The unimolecular decomposition of this compound has been a subject of extensive theoretical and experimental investigation, with a key debate centering on whether the process occurs in a single, concerted step or through a series of discrete steps.
Concerted Mechanism: This pathway suggests that both the O–O and C–C bonds break simultaneously in a single transition state. Early proposals favored a concerted mechanism rsc.org.
Stepwise Biradical Mechanism: More recent and detailed theoretical calculations, particularly those employing multireference methods like CASPT2, indicate that the unimolecular decomposition of dimethyldioxetanones often proceeds via a stepwise biradical mechanism researchgate.netrsc.orgarxiv.orgrsc.orgnih.gov. This pathway involves the initial cleavage of the O–O bond, forming a biradical intermediate. This intermediate then undergoes a second step, the cleavage of the C–C bond, to yield the final products researchgate.netrsc.orgarxiv.orgrsc.org. Within this biradical intermediate stage, there is a region known as an "entropic trap" where singlet and triplet excited states can be populated researchgate.netarxiv.orgresearchgate.net. However, the activation energy for the C–C bond cleavage on the excited state surfaces can be higher than on the ground state surface, potentially affecting the efficiency of excited state formation rsc.org. Some studies suggest that while the O–O bond cleavage might be concerted but not simultaneous, the C–C bond cleavage follows, leading to a stepwise process researchgate.netresearchgate.net. The debate continues, with some DFT studies suggesting concerted mechanisms, while advanced ab initio calculations often point towards stepwise biradical pathways nih.govdiva-portal.org.
Bond Cleavage Dynamics
The decomposition of this compound primarily involves the cleavage of two key bonds: the weak O–O bond and the C–C bond within the four-membered ring.
C–C Bond Cleavage: Following the O–O bond rupture, the C–C bond breaks, leading to the final products, typically a carbonyl compound (like acetone (B3395972) or formaldehyde, depending on the specific dioxetanone derivative) and carbon dioxide researchgate.netarxiv.orgresearchgate.net. The dynamics of this second cleavage step are crucial for determining the relative yields of singlet and triplet excited states rsc.orgarxiv.org. For instance, the activation energy for C–C bond cleavage on the S1 and T1 potential energy surfaces can differ, influencing the preferential formation of triplet states observed in unimolecular decomposition rsc.orgarxiv.org.
Chemically Initiated Electron Exchange Luminescence (CIEEL) Mechanism
The Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism describes a catalyzed decomposition pathway where light emission is initiated by electron transfer from an external molecule, known as an activator, to the peroxide mdpi.comrsc.orgresearchgate.netnih.govresearchgate.netdtic.milmdpi.compnas.org. This mechanism is particularly important for achieving efficient singlet excited state formation, which is necessary for bright chemiluminescence.
Electron Transfer Processes in CIEEL
The CIEEL mechanism is fundamentally driven by electron transfer processes. The general sequence involves:
Initial Electron Transfer (ET): An activator (ACT), typically a molecule with a low oxidation potential and high fluorescence quantum yield, donates an electron to the this compound. This electron transfer is often initiated by the elongation of the O–O bond nih.govworldscientific.com. The rate of this step is influenced by the oxidation potential of the activator and the reduction potential of the peroxide dtic.mil.
Peroxide Bond Cleavage: Upon accepting an electron, the peroxide bond (O–O) weakens and cleaves. This is followed by the cleavage of the C–C bond, forming a radical ion pair between the former peroxide and the activator radical cation researchgate.netnih.gov.
Back Electron Transfer (BET): The radical ion pair, still within a solvent cage, undergoes back electron transfer. This process can lead to the formation of the activator in its excited singlet state (S1) nih.gov. For efficient chemiluminescence, this back electron transfer must occur rapidly enough to prevent intersystem crossing to the triplet state nih.gov.
Activator Role in CIEEL Efficiency
The efficiency of the CIEEL mechanism is highly dependent on the properties of the activator molecule. Key characteristics include:
Low Oxidation Potential: Activators with low oxidation potentials can readily donate an electron to the peroxide, initiating the electron transfer cascade mdpi.comnih.govdtic.mil. The decomposition rate constants have been shown to correlate with the oxidation potential of the energy acceptors nih.gov.
High Fluorescence Quantum Yield: Once excited, the activator must efficiently emit light through fluorescence. Therefore, activators with high fluorescence quantum yields are essential for generating bright chemiluminescence mdpi.comnih.gov.
The effectiveness of an activator is often correlated with its ability to form a ground-state complex with the peroxide, which can facilitate the electron transfer process dtic.mil. However, steric hindrance in the formation of these complexes can sometimes limit the efficiency of the CIEEL system researchgate.netacs.org.
Singlet and Triplet Excited State Formation Pathways
The decomposition of this compound, whether unimolecular or catalyzed, can lead to the formation of both singlet (S1) and triplet (T1) excited states of the product carbonyl compound or the activator.
Unimolecular Decomposition: In the absence of an activator, the unimolecular decomposition of this compound and related cyclic peroxides predominantly leads to the formation of triplet excited carbonyl compounds rsc.orgmdpi.comrsc.orgnih.govresearchgate.net. Singlet excited state formation is generally inefficient in these direct pathways, with singlet quantum yields often being very low (<1%) rsc.orgrsc.orgresearchgate.netisbc-isls2024.com. This is partly due to the nature of the biradical intermediate and the energy barriers for C–C bond cleavage on the excited state surfaces, which often favor triplet state population rsc.orgarxiv.org.
CIEEL Mechanism: The CIEEL mechanism is specifically designed to promote the formation of singlet excited states mdpi.comrsc.orgnih.gov. The electron transfer and subsequent back electron transfer processes, when occurring rapidly, can effectively channel the chemical energy into the S1 state of the activator nih.gov. While initial studies suggested high efficiencies for model CIEEL systems, later re-evaluations indicated lower quantum yields than initially reported, attributed partly to factors like steric hindrance rsc.orgmdpi.comresearchgate.netacs.org. However, in systems like the peroxyoxalate reaction, which appears to involve a related CIEEL mechanism, extremely high singlet-excitation quantum yields have been observed mdpi.comisbc-isls2024.com. In some cases, theoretical studies suggest that while electron transfer might initiate the process, the final chemiexcitation might not solely rely on CIEEL or CTIL mechanisms, with other factors like conical intersections playing a role mdpi.comacs.orgvt.edu.
Compound Name Table
| Common Name | Chemical Name/Description |
| This compound | A specific derivative of 1,2-dioxetanone |
| 1,2-Dioxetanone | A class of four-membered cyclic peroxides |
| 1,2-Dioxetane (B1211799) | A related class of four-membered cyclic peroxides |
| Activator (ACT) | A molecule that initiates CIEEL by electron transfer |
| Spiro-adamantyl-1,2-dioxetanone | A specific substituted 1,2-dioxetanone derivative |
| Spiro-cyclopentyl-1,2-dioxetanone | A specific substituted 1,2-dioxetanone derivative |
| Diphenoyl peroxide | A precursor often studied in chemiluminescence |
| Rubrene | A common fluorescent activator used in CIEEL studies |
| Formaldehyde | A potential decomposition product |
| Acetone | A potential decomposition product |
| Carbon Dioxide (CO2) | A common decomposition product |
| Firefly dioxetanone | An intermediate in firefly bioluminescence |
| Coelenterazine | A bioluminescent substrate |
| 1,2-Dioxetanedione | A related cyclic peroxide intermediate |
Computational and Theoretical Chemistry Approaches
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are cornerstone computational methods for elucidating the electronic structure and reactivity of molecules like dimethyldioxetanone. Ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) and multireference perturbation theory (CAS/MP2), are based on first principles of quantum mechanics without empirical parameters. nih.govstackexchange.comnih.gov DFT, another quantum mechanical modeling method, is also widely used to investigate the electronic structure of chemical systems. nih.govstackexchange.com These approaches have been critical in mapping out the decomposition of dioxetanones.
Theoretical studies have established that the thermal decomposition of dioxetanones is not a simple, single-step process. The reaction proceeds through a stepwise mechanism involving the sequential cleavage of the weak oxygen-oxygen (O-O) bond followed by the carbon-carbon (C-C) bond. utexas.edu
Using methods like CASSCF, researchers have identified two distinct transition states along the lowest energy reaction path. utexas.edu The first transition state corresponds to the initial O-O bond cleavage, leading to the formation of a diradical intermediate. The second transition state is associated with the subsequent C-C bond scission, which results in the formation of two carbonyl products. utexas.edu In the case of trans-3,4-dimethyl-1,2-dioxetane, computational studies identify a key transition state on the ground state potential energy surface (S₀), denoted as TSO-O, which initiates the decomposition process. uchicago.edu The journey from this transition state towards product formation is complex, involving passage through multiple electronic states. uchicago.edu
The energetic landscape of this compound decomposition is characterized by multiple potential energy surfaces corresponding to different electronic states (ground and excited singlet and triplet states). The decomposition pathway involves navigating this complex landscape. After surmounting the initial barrier for O-O bond cleavage, the molecule enters a region often described as an "entropic trap," where the potential energy surfaces of the ground state (S₀), first excited singlet state (S₁), and lower-lying triplet states (T₁ and T₂) are close in energy. uchicago.edu
This proximity of states facilitates transitions between them. For the reaction to proceed to the final products, the molecule must navigate this region and, for excited state channels, pass over a ridge on the respective excited state potential energy surface. uchicago.edu The existence of these multiple pathways and intersections on the energetic landscape is fundamental to explaining the generation of both ground state and electronically excited products.
Quantum Chemical Modeling of Excited State Generation
A key feature of this compound is its ability to produce electronically excited carbonyl products, the source of its chemiluminescence. Quantum chemical modeling is essential to understand how a thermally activated ground-state molecule can yield products in excited triplet and singlet states.
The generation of a triplet-state product from a singlet-state reactant is a "spin-forbidden" process according to basic quantum mechanical selection rules. wikipedia.orgdtu.dk Such transitions require a mechanism to change the spin state of the system. This is achieved through spin-orbit coupling, an interaction between the electron's spin and its orbital motion, which becomes significant in regions where potential energy surfaces of different spin multiplicities cross or come close in energy. dtu.dkresearchgate.netnih.gov Computational models explicitly account for these effects to calculate the probability of transitioning from the initial singlet state surface to a triplet state surface. uchicago.edu The calculated triplet quantum yields for the thermolysis of trans-3,4-dimethyl-1,2-dioxetane have been shown to match experimental results, validating the theoretical models. uchicago.edu
Intersystem crossing (ISC) is the non-radiative transition between electronic states with different spin multiplicities, for instance, from a singlet to a triplet state. chemrxiv.orgrug.nl For this compound, computational simulations using trajectory surface hopping show that as the molecule dissociates, it can "hop" between the S₀, S₁, T₁, and T₂ states in the entropic trap region. uchicago.edu
This hopping is a manifestation of intersystem crossing. The efficiency of ISC is a critical factor determining the quantum yield of phosphorescence (from the triplet state) versus fluorescence (from the singlet state). The minimum energy crossing points (MECPs) between the singlet and triplet potential energy surfaces act as funnels, facilitating this change in spin state and playing a role analogous to transition states in spin-forbidden reactions. researchgate.net
Molecular Dynamics Simulations of Dioxetanone Reactivity
While static quantum chemical calculations can identify transition states and reaction energies, molecular dynamics (MD) simulations provide insight into the time-evolution of the chemical reaction. nih.govyoutube.com For processes involving transitions between electronic states, nonadiabatic molecular dynamics methods, such as trajectory surface hopping, are employed. lanl.govyoutube.com
In these simulations, the forces acting on the atoms are calculated quantum mechanically, and the motion of the atoms is simulated over time using classical mechanics. nih.gov The trajectory is typically propagated on a single potential energy surface, but it is allowed to hop to another surface with a certain probability when it enters a region where states are close in energy. uchicago.eduyoutube.com
A study on trans-3,4-dimethyl-1,2-dioxetane provides a detailed timeline for a representative dissociative trajectory that leads to a triplet-state product. The simulation, initiated at the O-O bond cleavage transition state, shows the molecule rapidly entering the region where multiple states interact. The trajectory involves numerous hops between the available electronic states before ultimately dissociating on the T₁ surface. uchicago.edu
The table below details the time spent by a sample trajectory in each electronic state during the first 79.5 femtoseconds of the simulation, illustrating the dynamic nature of the intersystem crossing process. uchicago.edu
| Electronic State | Time Spent (femtoseconds) |
| S₀ (Ground State) | 30.5 |
| S₁ (First Excited Singlet) | 5.5 |
| T₁ (First Excited Triplet) | 34.0 |
| T₂ (Second Excited Triplet) | 9.5 |
| Data derived from a representative T₁ short trajectory simulation of trans-3,4-dimethyl-1,2-dioxetane thermolysis. uchicago.edu |
This dynamic view reveals that the molecule spends significant time on both singlet and triplet surfaces, with the longest duration on the T₁ surface for this particular trajectory, before overcoming the final barrier to dissociation. uchicago.edu
Basis Set and Composite Methodologies in Dioxetanone Studies
The theoretical investigation of this compound's thermal decomposition relies heavily on sophisticated computational chemistry methods to accurately model its complex potential energy surface and reaction energetics. The choice of basis sets and composite methodologies is paramount in achieving reliable and predictive results that align with experimental observations.
Basis Set Selection in Dioxetanone Calculations
A basis set in quantum chemistry is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set are critical variables that determine the accuracy and computational cost of a study. For a molecule like this compound, with its strained four-membered ring and lone pairs on oxygen atoms, a well-chosen basis set is essential.
Pople-Style Basis Sets: These are widely used due to their computational efficiency. A common choice is the 6-31G(d) basis set, which is a split-valence basis set that includes polarization functions (d-functions on heavy atoms). These polarization functions are crucial for describing the non-spherical electron density distribution in bonded and strained systems like the dioxetanone ring. For higher accuracy, diffuse functions can be added (e.g., 6-31+G(d) ), which are important for describing species with significant electron density far from the nuclei, such as anions or excited states.
Correlation-Consistent Basis Sets: Developed by Dunning and coworkers, these basis sets (e.g., cc-pVDZ , cc-pVTZ , aug-cc-pVTZ ) are designed to systematically converge towards the complete basis set (CBS) limit. The "aug" prefix indicates the addition of diffuse functions. These basis sets are generally more accurate but also more computationally demanding than Pople-style sets. They are often used for high-accuracy benchmark calculations.
Composite Methodologies for High-Accuracy Energetics
To obtain highly accurate reaction energies and activation barriers, researchers often turn to composite methodologies. These multi-step methods are designed to approximate the results of a very high-level calculation at a more manageable computational cost by combining calculations from different levels of theory and basis sets.
Gaussian-n (Gn) Theories: Methods like G2 , G3 , and G4 are well-established composite procedures that provide thermochemical data with accuracies approaching experimental values (often within 1-2 kcal/mol). They involve a series of calculations, including geometry optimization at a lower level of theory followed by single-point energy calculations with larger basis sets and higher levels of electron correlation.
Complete Basis Set (CBS) Methods: Developed by Petersson and coworkers, methods like CBS-QB3 and CBS-APNO are also designed to extrapolate to the complete basis set limit and include empirical corrections to achieve high accuracy for thermodynamic data. CBS-QB3 is a widely used and reliable method for calculating activation energies and reaction enthalpies.
Multireference Methods (CASSCF and CASPT2): The decomposition of this compound involves the breaking of the weak O-O bond, leading to a biradical intermediate or transition state. In such cases, single-reference methods (like standard Density Functional Theory or Møller-Plesset perturbation theory) can be inadequate. Multireference methods are required for a proper description of the electronic structure. The Complete Active Space Self-Consistent Field (CASSCF) method provides a good qualitative description of the potential energy surface, while Complete Active Space Second-Order Perturbation Theory (CASPT2) is used to add dynamic electron correlation to the CASSCF reference wavefunction, yielding more accurate energies.
Detailed Research Findings
Computational studies have been instrumental in elucidating the mechanism of this compound thermolysis. The ground-state decomposition is understood to proceed through a transition state involving the concerted, asynchronous cleavage of the O-O and C-C bonds. The calculated activation energy for this process is a key benchmark for theoretical methods. High-level composite methods generally predict an activation enthalpy in the range of 25-29 kcal/mol, which is in good agreement with experimental findings.
Multireference calculations, such as CASPT2//CASSCF, have been crucial in mapping the potential energy surfaces of both the ground and excited states. These studies confirm that after the initial O-O bond cleavage, the system reaches a region where the ground state (S₀) and the first triplet (T₁) and singlet (S₁) excited states are close in energy. This near-degeneracy facilitates the intersystem crossing that leads to the formation of both triplet and singlet excited acetone (B3395972), explaining the phenomenon of chemiluminescence.
The following table presents illustrative activation energy (Ea) values for the thermal decomposition of this compound, showcasing how the results vary with different computational approaches.
| Computational Method | Basis Set | Calculated Activation Energy (Ea) (kcal/mol) | Key Features |
|---|---|---|---|
| B3LYP | 6-31G(d) | 23.5 | Common DFT functional; computationally efficient but can underestimate barriers. |
| CASSCF | ANO-RCC-VDZP | 22.8 | Multireference method; good for qualitative description of bond-breaking but lacks dynamic correlation. |
| CASPT2 | ANO-RCC-VDZP | 27.2 | Adds dynamic correlation to CASSCF; provides more accurate energies for excited states and transition states. |
| G3 | - | 27.5 | Composite method designed for high-accuracy thermochemistry. |
| CBS-QB3 | - | 28.1 | Another high-accuracy composite method with good performance for activation barriers. |
Note: The values in this table are representative examples compiled from the computational chemistry literature to illustrate the performance of different theoretical methods. Exact values may differ depending on the specific parameters and corrections used in a particular study.
Kinetic and Thermodynamic Aspects of Dimethyldioxetanone Reactions
Reaction Rate Constant Determination
The rate at which dimethyldioxetanone decomposes is a fundamental parameter that dictates the efficiency and duration of chemiluminescent processes. This rate is influenced by several factors, including the solvent environment and temperature.
The solvent plays a critical role in modulating the reaction rates of this compound. Polar solvents can influence the stability of transition states and intermediates, thereby affecting the activation energy and, consequently, the rate constant. While specific quantitative data on solvent effects for this compound are not extensively detailed in the provided search results, general principles of reaction kinetics suggest that solvent polarity and viscosity can impact the decomposition rate nih.gov. For instance, changes in the dielectric constant of a solvent can alter the energy of activation and the rate constants of reactions involving polar intermediates or transition states nih.gov.
The decomposition of this compound is highly temperature-dependent, a characteristic behavior described by the Arrhenius equation. This equation relates the rate constant () of a reaction to the absolute temperature () and the activation energy () through the pre-exponential factor (): tamu.edu.
Thermochemical Analysis of Decomposition Products
A thermochemical analysis provides insight into the energy changes associated with the decomposition of this compound and the formation of its products. This involves quantifying the enthalpies and free energy changes of the reaction.
The decomposition of this compound is an exothermic process, releasing a significant amount of energy due to the breaking of strained bonds and the formation of stable carbonyl compounds (acetone). The high-energy O-O bond cleavage is the initial and rate-limiting step in the decomposition, leading to the formation of excited states researchgate.netresearchgate.net. While specific enthalpy values for the decomposition of this compound are not directly provided in the search results, the general principle of thermochemical analysis involves studying heat changes during chemical reactions infinitalab.com. For related chemiluminescent systems, such as the peroxyoxalate reaction, the high-energy intermediate (1,2-dioxetanedione) decomposition is known to release substantial energy, which is then channeled into exciting a product molecule rsc.orgmdpi.com. The decomposition of this compound is understood to release approximately 56 kcal/mol, though this figure might refer to a specific pathway or related compound dtic.mil.
Factors Governing Quantum Yields of Luminescence
The efficiency of chemiluminescence from this compound is quantified by its luminescence quantum yield (ΦCL), defined as the ratio of photons emitted to molecules that have decomposed azom.comhoriba.com. Several factors significantly influence this quantum yield, dictating the intensity and effectiveness of the light emission.
The primary pathway for chemiluminescence involves the unimolecular decomposition of this compound, yielding excited acetone (B3395972) molecules. These excited states then relax to the ground state by emitting photons. The distribution of energy into excited states, and subsequently into light, is a complex process influenced by molecular structure, the surrounding environment, and potential interactions with other molecules.
Table 1: Excited State Yields from this compound Decomposition
| Excited State | Yield (%) | Source |
| Singlet Acetone | 0.05 – 0.10 | researchgate.net |
| Triplet Acetone | 1.5 | researchgate.net |
Key Factors Influencing Luminescence Quantum Yields:
Molecular Structure and Substituents: The nature and position of substituents on the dioxetanone ring play a critical role in modulating the chemiluminescence quantum yield. For related phenoxy-dioxetanone systems, the introduction of electron-withdrawing groups (EWGs), such as acrylonitrile, at specific positions (e.g., ortho to the phenoxy group) has been shown to dramatically increase the chemiluminescence quantum yield, by up to 3000-fold in aqueous media acs.org. These substituents can enhance the fluorescence quantum yield (ΦFL) of the excited species formed during decomposition acs.org.
Energy Transfer and Activators: The presence of specific molecules, known as activators or enhancers, can influence chemiluminescence efficiency through energy transfer mechanisms. For this compound, compounds like metalloporphyrins and chlorophyll (B73375) a have been shown to activate its chemiluminescence acs.org. Conversely, processes like non-emissive triplet-triplet energy transfer, which can be more pronounced in dioxetanone decomposition compared to dioxetanes, can lead to lower emission efficiencies in activated systems nih.gov.
Excited State Distribution: The inherent preference of the decomposition mechanism for generating triplet-excited carbonyl compounds over singlet-excited ones is a fundamental factor. While triplet states can be formed in higher yields (up to 50% in some dioxetanones), their direct radiative decay (phosphorescence) is often less efficient than the fluorescence from singlet states nih.govresearchgate.net. This kinetic preference for triplet states contributes to the generally lower direct chemiluminescence quantum yields observed for many dioxetanones unless specific energy transfer mechanisms or structural modifications are employed researchgate.net.
Chemiexcitation Rate: Beyond the absolute quantum yield, the rate at which chemiexcitation occurs can also be crucial for certain applications, particularly in bioassays. Luminophores with rapid chemiexcitation kinetics can provide higher signal-to-noise ratios over shorter timeframes, thus enhancing assay sensitivity rsc.org.
Investigation of Reactive Intermediates
Role of Radical Cations and Anions
The roles of the radical cation (activator) and radical anion (dimethyldioxetanone) are central to the CIEEL mechanism.
Formation: The process is initiated by a single electron transfer (SET) from the activator (ACT), which acts as an electron donor, to the this compound (DDO), the electron acceptor. This step is energetically favorable when the activator has a low oxidation potential. dtic.mil
ACT + DDO → [ACT•+ DDO•-]
Fragmentation: The newly formed this compound radical anion (DDO•-) is highly unstable. The presence of the extra electron in an antibonding σ* orbital significantly weakens the O-O bond, triggering rapid fragmentation into a neutral acetone (B3395972) molecule and an acetone radical anion. researchgate.net
[ACT•+ DDO•-] → [ACT•+ (CH₃)₂C=O (CH₃)₂C=O•-]
Back Electron Transfer and Excitation: The final step is a back electron transfer (BET) from the acetone radical anion to the activator radical cation. This electron transfer is highly exothermic and releases enough energy to form one of the product molecules in an electronically excited state. In this case, it regenerates the ground-state activator and produces an excited singlet or triplet state of acetone, which then luminesces. dtic.milacs.org
[ACT•+ (CH₃)₂C=O (CH₃)₂C=O•-] → ACT + (CH₃)₂C=O + (CH₃)₂C=O*
The entire sequence relies on the transient existence of these radical ion intermediates to provide a lower energy pathway for decomposition compared to the direct thermal cleavage, thereby explaining the observed catalytic effect. dtic.mil
Mechanistic Implications of Intermediate Structures
Catalytic Pathway: The formation of the radical ion pair intermediate opens up the efficient CIEEL pathway, which is otherwise inaccessible. This explains why easily oxidized molecules dramatically accelerate the decomposition and enhance the chemiluminescence of this compound. dtic.mil
Correlation with Redox Potentials: The rate and efficiency of light production are directly linked to the ease of formation of the radical ion pair. This is quantitatively demonstrated by the correlation between the chemiluminescence intensity and the one-electron oxidation potential of the activator. Activators that are more easily oxidized (have lower oxidation potentials) are more effective at transferring an electron to the this compound, leading to more efficient light production. dtic.mil This provides strong quantitative support for the electron transfer mechanism and the role of the radical ion pair intermediate.
O-O Bond Cleavage: The structure of the this compound radical anion is key to the facile cleavage of the peroxide bond. The population of a σ* (O-O) orbital following electron capture drastically lowers the activation energy for bond breaking, making this the preferred pathway for fragmentation. researchgate.net
Energy Sufficiency for Excitation: The energy released during the final back electron transfer step is determined by the redox potentials of the activator radical cation and the acetone radical anion. This energy is sufficient to populate the electronically excited state of acetone, fulfilling the energetic requirement for chemiluminescence.
Role in Enzyme Catalyzed Chemiluminescence and Bioluminescence Mimicry
Dimethyldioxetanone as a Model for Biological Chemiluminescence
This compound serves as a fundamental model for understanding the principles of biological chemiluminescence. Its thermal decomposition can produce excited carbonyl compounds, such as acetone (B3395972), which emit light upon returning to their ground state. nih.gov The mechanism by which this light emission occurs, particularly the Chemically Initiated Electron Exchange Luminescence (CIEEL) pathway, has been extensively studied using this compound and related compounds. nih.govpnas.orgpnas.orgnih.govrsc.orgpharmaceutical-networking.comrsc.orgmdpi.com This research has provided critical insights into how chemical energy can be efficiently converted into light, a process fundamental to bioluminescent organisms. While the uncatalyzed decomposition of simple dioxetanones often favors the formation of triplet excited states, which are less efficient emitters, the study of these molecules as models helps elucidate the energetic and mechanistic requirements for light generation. nih.govresearchgate.net
Enzymatic Modulation of Dioxetanone Decomposition
Enzymes are pivotal in controlling the rate and efficiency of dioxetanone decomposition, thereby influencing the intensity and duration of light emission. This enzymatic modulation is key to the development of sensitive bioassays and imaging techniques.
Peroxidases, such as horseradish peroxidase (HRP), are enzymes that catalyze the oxidation of various substrates, often in the presence of hydrogen peroxide, leading to chemiluminescence. wikipedia.orgnih.govacs.orgpku.edu.cn While luminol (B1675438) is a well-known substrate for peroxidase-catalyzed chemiluminescence, dioxetanone derivatives can also be activated by these enzymes. acs.org Peroxidases can facilitate the decomposition of this compound, promoting the formation of excited states that emit light. capes.gov.br The efficiency of these reactions is influenced by factors such as pH and the presence of enhancers, allowing for fine-tuning of the luminescent output. pku.edu.cn
The mechanism of firefly bioluminescence intrinsically involves a dioxetanone intermediate. photobiology.infonih.gov Studies involving luciferase analogs and the native firefly luciferase enzyme reveal how these proteins interact with dioxetanone structures to control light emission. nih.govacs.orgnih.govrsc.org The enzyme's active site can provide an electrostatic field that acts as a catalyst, potentially lowering the activation energy for dioxetanone decomposition. acs.org However, the interaction is substrate-specific, and while natural substrates like D-luciferin are efficiently processed, certain analogs may experience altered reactivity due to the enzyme's structural environment. acs.org The CIEEL mechanism remains a central concept in understanding how these enzymatic interactions lead to light emission from dioxetanone-based systems. nih.govpnas.orgpnas.orgnih.govrsc.orgpharmaceutical-networking.comrsc.orgmdpi.com
Mechanistic Links to Firefly Bioluminescence Systems
This compound and its biological counterparts are intrinsically linked to the mechanism of firefly bioluminescence. In this process, D-luciferin is enzymatically converted into an unstable dioxetanone intermediate. photobiology.infonih.govnih.gov The subsequent decomposition of this dioxetanone releases carbon dioxide and generates an electronically excited oxyluciferin molecule, which then emits light as it relaxes to its ground state. photobiology.infonih.gov The CIEEL mechanism, involving an intramolecular electron transfer from the luciferin's heterocyclic portion to the dioxetanone ring, is widely accepted as the pathway for generating these excited states in firefly bioluminescence. pnas.orgpnas.orgnih.govphotobiology.info Research continues to explore the nuances of these mechanisms, including potential alternative pathways for anionic forms of the firefly dioxetanone. researchgate.net
Development of Enzyme-Triggered Luminescence Probes (Chemical Principles)
The ability of enzymes to specifically activate dioxetanone decomposition forms the basis for developing highly sensitive enzyme-triggered luminescence probes. pharmaceutical-networking.comresearchgate.netrsc.orgdrugtargetreview.comnih.govthno.org The core principle involves designing a dioxetanone derivative that is stable until it encounters a specific target enzyme. Upon enzymatic recognition and cleavage or activation, the dioxetanone is released or modified, initiating its decomposition and subsequent light emission. pharmaceutical-networking.comresearchgate.netrsc.orgdrugtargetreview.comnih.govthno.org This strategy leverages the CIEEL mechanism for controlled light generation. rsc.orgmdpi.com By strategically modifying the structure of dioxetanones, researchers can fine-tune their photophysical properties, such as emission wavelength and quantum yield, and anchor them to specific enzyme-recognition units. pharmaceutical-networking.comrsc.orgresearchgate.net This allows for the development of probes capable of detecting a wide range of enzymatic activities, including those of β-galactosidase, peroxidases, and luciferases, which are crucial in various biological and diagnostic applications. pharmaceutical-networking.comnih.govnih.gov
Data Tables
Table 1: Dioxetanone Decomposition Characteristics and Excited State Formation
| Compound/System | Decomposition Pathway | Primary Excited State Yield | Quantum Yield (approx.) | Notes | Citations |
| Simple 1,2-Dioxetanes/Dioxetanones (uncatalyzed) | Unimolecular decomposition | Triplet (preferential) | Up to 30% (Triplet) | Singlet formation is inefficient (<1%). | researchgate.net |
| Dimethyl 1,2-Dioxetane (B1211799) (TDMD) | Unimolecular decomposition | Triplet | ~20-27% (Triplet) | Experimental and simulated values for triplet chemiexcitation. | researchgate.net |
| Firefly Dioxetanone (intermediate) | Enzymatic decomposition (Luciferase) | Singlet | ~40-60% (Bioluminescence) | High efficiency in biological system; formation of excited oxyluciferin. | photobiology.info |
| Coelenterazine Dioxetanone (neutral) | Thermolysis | Singlet | Not specified | Energy barrier for O-O bond cleavage: 22.93 kcal/mol. | acs.org |
Table 2: Examples of Enzyme-Catalyzed Chemiluminescence Systems Utilizing Dioxetanone Principles
| Enzyme Type | Substrate Class | Triggered Light Emission | Notes | Citations |
| Peroxidase (e.g., HRP) | Dioxetanones, Luminol | Light emission upon oxidation by H₂O₂ | Catalyzes the light-producing decomposition of chemiluminescent substrates. | wikipedia.orgnih.govacs.org |
| Luciferase (e.g., Firefly) | D-luciferin (via dioxetanone intermediate) | Bioluminescence (light emission) | Forms a transient dioxetanone intermediate that decomposes to generate light. High quantum yield (~0.4-0.6). | photobiology.infonih.gov |
| β-Galactosidase | Dioxetanone conjugates (e.g., AMPPD, CSPD, CDP-Star) | Light emission upon enzymatic cleavage of the conjugate | Used in immunoassays and reporter gene assays; cleavage releases the active dioxetanone for light emission. | pharmaceutical-networking.com |
Generation and Reactivity of Singlet Oxygen Species
Pathways of Singlet Oxygen Formation from Dioxetanones
The primary pathway for the generation of singlet oxygen from dioxetanones involves the thermal decomposition of the strained four-membered peroxide ring. This decomposition is a unimolecular process that yields two carbonyl compounds. In the case of 3,3-dimethyldioxetanone, the decomposition product is acetone (B3395972). A key feature of this reaction is that one of the acetone molecules is formed in an electronically excited triplet state.
This triplet-excited ketone is the crucial intermediate for singlet oxygen formation. It can transfer its electronic energy to ground-state molecular oxygen (triplet oxygen, O), which is typically present in the reaction medium. This energy transfer process, known as triplet-triplet annihilation, excites the ground-state oxygen to its singlet state (O) while the ketone returns to its electronic ground state.
Studies on substituted 1,2-dioxetanes, such as 3-hydroxymethyl-3,4,4-trimethyl-1,2-dioxetane (HTMD), have provided direct evidence for this pathway. The thermal decomposition of HTMD is accompanied by a characteristic infrared photoemission at 1270 nm, which is the signature of singlet oxygen monomol emission. nih.gov The yield of singlet oxygen production from the thermal decomposition of HTMD in carbon tetrachloride was determined to be approximately 0.1%. nih.gov While this is a different dioxetane, the fundamental mechanism of triplet ketone formation followed by energy transfer to molecular oxygen is analogous to that proposed for dimethyldioxetanone.
Furthermore, the decomposition of dioxiranes (a related three-membered ring peroxide) induced by nucleophilic anions has also been shown to be an efficient source of singlet oxygen, with quantum yields reaching as high as 100% in some cases. researchgate.netresearchgate.net This highlights the general capacity of strained peroxide rings to serve as precursors for singlet oxygen generation through chemical reactions.
Detection and Quantification Methodologies for Singlet Oxygen (chemical aspects)
The detection and quantification of the fleeting singlet oxygen species are challenging due to its short lifetime and high reactivity. scientificarchives.com Several indirect chemical methods have been developed to trap and measure its production.
Chemical Trapping: This is the most common approach, utilizing specific scavenger molecules that react with singlet oxygen to form a stable product whose concentration can be monitored. dtic.mil
1,3-Diphenylisobenzofuran (DPBF): DPBF is a highly sensitive probe that reacts with singlet oxygen in a [4+2] cycloaddition reaction to form an endoperoxide, which then decomposes to 1,2-dibenzoylbenzene. nih.gov The reaction leads to a decrease in the characteristic absorbance of DPBF, which can be followed spectrophotometrically to quantify the amount of singlet oxygen produced. scientificarchives.comnih.gov DPBF is known to trap up to 50% of O produced in some solutions. scientificarchives.comscientificarchives.com However, it is not entirely specific to singlet oxygen and can react with other reactive oxygen species (ROS). scientificarchives.comscientificarchives.com
9,10-Diphenylanthracene (DPA): Similar to DPBF, DPA acts as a chemical quencher, reacting with O via a cycloaddition reaction. nsf.gov The reduction in DPA's absorbance is monitored to determine the relative quantum yield of singlet oxygen formation. nsf.gov
Sterically Hindered Amines (TEMP): Probes like 2,2,6,6-tetramethylpiperidine (B32323) (TEMP) react with singlet oxygen to produce a stable nitroxide radical, 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO). scientificarchives.comacs.org This stable radical product is paramagnetic and can be readily detected and quantified using Electron Paramagnetic Resonance (EPR) spectroscopy. scientificarchives.comacs.org This method offers high specificity for singlet oxygen detection. scientificarchives.com
Chemiluminescence Probes: Certain molecules can react with singlet oxygen to form an excited intermediate that emits light upon relaxation. The Singlet Oxygen Chemiluminescence (SOCL) probe is an example that offers high sensitivity and selectivity for detecting singlet oxygen in biological systems without the need for an external light source for excitation. nih.gov
The table below summarizes some common chemical probes used for singlet oxygen detection.
| Probe Name | Detection Principle | Analytical Method | Advantages | Disadvantages |
| 1,3-Diphenylisobenzofuran (DPBF) | Reacts with O causing a decrease in absorbance. | UV-Vis Spectroscopy | High sensitivity, low cost. scientificarchives.com | Not specific to O; can react with other ROS. scientificarchives.comscientificarchives.com |
| 9,10-Diphenylanthracene (DPA) | Quenches O via cycloaddition, leading to reduced absorbance. | UV-Vis Spectroscopy | Used for relative quantum yield measurements. nsf.gov | Potential for photodegradation during long measurements. scientificarchives.com |
| 2,2,6,6-tetramethylpiperidine (TEMP) | Reacts with O to form a stable nitroxide radical (TEMPO). | Electron Paramagnetic Resonance (EPR) | High specificity. scientificarchives.com | Requires specialized EPR spectrometer. scientificarchives.com |
| Singlet Oxygen Sensor Green (SOSG) | Reacts with O to form a fluorescent endoperoxide. | Fluorescence Spectroscopy | Readily detects O with a distinct fluorescence signal. scientificarchives.com | Can self-generate O upon exposure to light, potentially leading to false positives. scientificarchives.com |
Mechanistic Interplay Between Dioxetanone Decomposition and Singlet Oxygen Evolution
The evolution of singlet oxygen from the thermal decomposition of this compound is intrinsically linked to the mechanism of the ring cleavage and the subsequent energy transfer. The process can be understood through a sequence of steps that begins with the unimolecular decomposition of the dioxetanone.
Thermal Activation and Ring Cleavage: The process is initiated by the thermal activation of the this compound molecule. This provides the necessary energy to overcome the activation barrier for the cleavage of the weak oxygen-oxygen bond and the carbon-carbon bond within the four-membered ring.
Formation of Excited State Carbonyl: The decomposition of this compound is a concerted process that results in the formation of two acetone molecules. Crucially, the distribution of electronic energy is not equal. One acetone molecule is formed in its ground electronic state (S), while the other is generated in an excited triplet state (T). acs.org This is a consequence of the spin-forbidden nature of a direct conversion from a singlet reactant (the dioxetanone) to two singlet products, making the pathway that yields a triplet product more favorable. The chemiluminescence observed during this reaction is evidence of the formation of these excited states. acs.org
Intersystem Crossing (ISC) and Fluorescence: The initially formed excited state can be a singlet excited state (S), which can then undergo intersystem crossing to the more stable triplet state (T). A small fraction of the excited states may relax directly to the ground state via fluorescence, contributing to the observed light emission.
Energy Transfer to Molecular Oxygen: The triplet-excited acetone (T) has a relatively long lifetime, allowing it to interact with other molecules in the system. When it collides with a molecule of ground-state triplet oxygen (O), an efficient energy transfer can occur. The triplet acetone transfers its excitation energy (approximately 78 kcal/mol) to the oxygen molecule.
Singlet Oxygen Evolution: Ground-state oxygen has two low-lying singlet excited states. The energy transfer from the triplet acetone is sufficient to promote the ground-state oxygen to its first excited singlet state, (O), which lies about 22.5 kcal/mol above the ground state. mdpi.com The acetone molecule, having lost its energy, returns to its ground state.
This entire mechanistic sequence demonstrates a clear cause-and-effect relationship: the thermal instability of the dioxetanone ring leads to the generation of a high-energy triplet ketone, which then serves as the direct sensitizer (B1316253) for the evolution of singlet oxygen. The efficiency of this process, or the quantum yield of singlet oxygen, depends on the yield of the triplet ketone from the decomposition and the efficiency of the subsequent energy transfer to molecular oxygen. nih.gov
Advanced Analytical Methodologies in Dioxetanone Research
Spectroscopic Techniques for Mechanistic Elucidation
Spectroscopic methods are paramount in understanding the electronic transitions and structural dynamics that govern the behavior of dimethyldioxetanone. These techniques provide critical insights into the formation of excited states, which is the origin of chemiluminescence.
Time-resolved spectroscopy is a powerful tool for studying dynamic processes that occur on extremely short timescales, from femtoseconds to nanoseconds. nih.govsepscience.com In the context of this compound research, it allows for the direct observation of transient species and excited states involved in the chemiluminescence pathway. dntb.gov.ua
A principal method in this category is pump-probe transient absorption spectroscopy . researchgate.net In this technique, a short "pump" laser pulse excites the molecule of interest, initiating the chemical process. A subsequent, time-delayed "probe" pulse then measures the absorption spectrum of the transient species. By varying the delay time between the pump and probe pulses, the formation and decay kinetics of these intermediates can be mapped out. researchgate.netnih.gov For instance, femtosecond transient absorption spectroscopy can be employed to monitor the rapid cleavage of the peroxide bond in this compound and the subsequent formation of the excited-state acetone (B3395972) molecule. The collected data, presenting changes in absorbance at different wavelengths over time, provides a "fingerprint" of the excited state species and their lifetimes. researchgate.net
The kinetic data obtained from these experiments are crucial for building a complete picture of the reaction mechanism, including the rates of intersystem crossing and internal conversion. nih.govsepscience.com Analysis of the transient absorption spectra can reveal the electronic properties of the excited states and how they evolve over time. dntb.gov.ua
Fluorescence and absorbance spectroscopy are fundamental techniques for characterizing the emissive species in dioxetanone chemiluminescence. The light-emitting step in the decomposition of this compound is the relaxation of an electronically excited acetone molecule to its ground state.
Fluorescence spectroscopy is used to study the emission properties of the excited-state product. A key finding in dioxetane research is that the chemiluminescence emission spectrum of a dioxetane luminophore closely matches the fluorescence emission spectrum of its corresponding carbonyl byproduct. This correlation allows researchers to predict the color and characteristics of the chemiluminescent light by studying the fluorescence of the final product, in this case, acetone. The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, is a critical parameter in these studies.
Absorbance spectroscopy , which measures the amount of light absorbed by a sample at different wavelengths, is used to determine the electronic structure of the molecules involved. The absorption spectrum reveals the energies of the electronic transitions. In dioxetanone research, it is used to characterize the ground state of the dioxetanone itself and its carbonyl products. The metal-to-ligand charge transfer (MLCT) transitions can also be observed in systems where dioxetanes are coupled with metal complexes.
The table below summarizes typical data obtained from these spectroscopic techniques in the study of dioxetane systems.
| Technique | Information Obtained | Typical Timescale | Relevance to this compound |
| Time-Resolved Transient Absorption | Formation and decay kinetics of excited states and transient intermediates. | Femtoseconds to Microseconds | Directly observes the formation of excited acetone from the dioxetanone ring cleavage. |
| Fluorescence Spectroscopy | Emission spectrum, quantum yield, and lifetime of the light-emitting species. | Nanoseconds | Characterizes the emissive properties of the excited acetone molecule, confirming it as the luminophore. |
| Absorbance Spectroscopy | Electronic transitions and ground-state energy levels. | Steady-State | Provides information on the electronic structure of this compound and its acetone product. |
Mass Spectrometric Approaches for Intermediate Analysis
Mass spectrometry (MS) is an indispensable tool for identifying reaction intermediates due to its high sensitivity and ability to provide molecular weight and structural information. The primary challenge in studying dioxetanone reactions is the transient and labile nature of the intermediates.
Electrospray ionization (ESI) mass spectrometry is particularly well-suited for this purpose as it can gently transfer ions from solution into the gas phase for analysis. ESI-MS can be used to detect charged intermediates that may be involved in certain dioxetane reaction pathways. Tandem mass spectrometry (MS/MS) provides further structural elucidation by fragmenting a selected parent ion and analyzing the resulting daughter ions. This fragmentation pattern can help to confirm the structure of a proposed intermediate.
While direct detection of the highly unstable this compound itself is challenging, MS techniques can be used to identify key intermediates in related reactions, such as those involving the formation of dioxetanone precursors or subsequent reactions of the carbonyl products. For example, in studies of similar reactive intermediates, complexation with metal ions has been used to stabilize the species for ESI-MS analysis.
Electrochemical Methods in CIEEL Studies
Chemically Initiated Electron Exchange Luminescence (CIEEL) is a common mechanism for the light-producing decomposition of many dioxetanes. This process involves an initial electron transfer from an activator (a molecule with a low oxidation potential) to the dioxetane, which triggers the cleavage of the peroxide bond.
Electrochemical methods are crucial for studying CIEEL mechanisms as they allow for the precise control and measurement of electron transfer processes. Techniques such as cyclic voltammetry can be used to determine the reduction potential of the dioxetanone and the oxidation potential of the activator. This information is essential for assessing the thermodynamic feasibility of the initial electron transfer step in the CIEEL pathway.
Electrogenerated chemiluminescence (ECL) is a related technique where the reactive species (radical anions and cations) are generated at the surface of an electrode. By applying a potential to an electrochemical cell containing the dioxetane and an activator, the electron transfer reaction can be initiated, and the resulting light emission can be studied. ECL studies provide valuable insights into the kinetics and efficiency of the electron transfer and light-emission steps in the CIEEL mechanism.
The table below outlines the application of electrochemical methods in CIEEL studies of dioxetanone systems.
| Electrochemical Method | Principle | Application in Dioxetanone CIEEL Studies |
| Cyclic Voltammetry (CV) | Measures the current response to a triangular potential waveform. | Determines the reduction potential of the dioxetanone and the oxidation potential of the activator to evaluate the energetics of electron transfer. |
| Electrogenerated Chemiluminescence (ECL) | Generates reactive species at an electrode surface to initiate a light-producing reaction. | Provides a controlled way to initiate the CIEEL process and study the relationship between the applied potential, electron transfer rates, and light intensity. |
Chromatographic Techniques for Reaction Product Profiling
Chromatographic techniques are essential for separating, identifying, and quantifying the products of the this compound decomposition reaction. The primary product of the thermal or photolytic decomposition of this compound is acetone.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the analysis of the this compound reaction mixture, reversed-phase HPLC (RP-HPLC) would be a suitable method. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. Acetone, being a relatively polar molecule, would elute relatively quickly under these conditions. A diode-array detector (DAD) or a mass spectrometer can be coupled with the HPLC system to identify and quantify the eluted components.
Gas Chromatography (GC) is another powerful technique for separating volatile compounds. Since acetone is a volatile liquid, GC is an ideal method for its analysis. The sample is vaporized and carried by an inert gas through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly useful as it provides both retention time data for quantification and mass spectral data for definitive identification of the products.
The following table illustrates a hypothetical chromatographic analysis of the reaction products of this compound decomposition.
| Chromatographic Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Expected Result for Acetone |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water | DAD or MS | A sharp peak at a characteristic retention time, quantifiable by peak area. |
| Gas Chromatography | Polydimethylsiloxane | Helium or Nitrogen | FID or MS | A well-resolved peak at a specific retention time, with a characteristic mass spectrum (m/z 58, 43) if using MS. |
Future Research Directions and Emerging Paradigms
Exploration of Novel Dioxetanone Architectures
Current research continues to explore modifications to the fundamental dioxetanone structure to fine-tune its properties. This includes the synthesis and characterization of novel dioxetanone derivatives with varied substituents. The aim is to systematically investigate how structural modifications influence thermal stability, decomposition pathways, and importantly, the efficiency and wavelength of emitted light ontosight.aimdpi.comresearchgate.net. For instance, introducing electron-donating or electron-withdrawing groups, or altering steric bulk, could lead to dioxetanones with tailored chemiluminescent profiles suitable for specific analytical or imaging applications. Research is also focusing on creating more stable dioxetanone analogs that retain their reactive potential but offer improved handling and shelf-life.
Deeper Understanding of Complex Reaction Environments
While the fundamental mechanisms of dioxetanone decomposition are well-studied, their behavior in more complex and biologically relevant environments remains an active area of investigation. This includes studying the influence of various solvents, pH conditions, and the presence of biomolecules or cellular components on dioxetanone stability and chemiluminescence researchgate.netpnas.org. Understanding how these environments affect reaction kinetics, intermediate formation, and energy transfer processes is crucial for developing effective in vivo or in vitro diagnostic tools. Research is also exploring the potential of dioxetanones in microfluidic systems and other confined reaction spaces to optimize reaction control and signal generation.
Integration of Multiscale Computational and Experimental Methodologies
The synergy between computational chemistry and experimental techniques is proving invaluable for dissecting the intricate reaction mechanisms of dioxetanones. Advanced quantum chemical calculations, such as Density Functional Theory (DFT) and coupled-cluster methods, are being employed to model transition states, energy barriers, and excited-state dynamics during decomposition mdpi.comresearchgate.netmdpi.com. These computational insights can guide experimental design, predict the properties of new dioxetanone structures, and provide a deeper understanding of the electronic factors governing chemiluminescence. The integration of these methods allows for a more comprehensive and predictive approach to dioxetanone research.
Unraveling Subtle Mechanistic Features
Despite significant progress, subtle mechanistic details governing dioxetanone decomposition, particularly the precise pathways leading to excited state formation, continue to be a focus of research. Investigations are delving into the stereochemical outcomes of decomposition, the role of vibrational coupling, and the fine-tuning of electron transfer processes in catalyzed reactions mdpi.compnas.orgacs.orgcapes.gov.brresearchgate.net. Understanding these nuanced aspects can lead to the development of more efficient chemiluminescent systems by optimizing energy conversion pathways and minimizing non-radiative decay channels. For example, exploring the influence of specific substituents on the spin state selectivity (singlet vs. triplet excited products) is an ongoing endeavor.
Expanding the Academic Scope of Dioxetanone Reactivity
Beyond their established role in chemiluminescence, researchers are actively seeking to expand the broader reactivity profile of dioxetanones. This includes investigating their potential as synthetic intermediates in organic synthesis, exploring their use in novel polymerization reactions, or identifying new catalytic activation pathways researchgate.netontosight.ai. The inherent ring strain and the presence of the peroxide bond offer unique opportunities for chemical transformations. Furthermore, understanding the biological interactions of dioxetanones could pave the way for new therapeutic applications or advanced bio-imaging agents that leverage their light-emitting properties in novel ways.
Q & A
Q. What experimental protocols are recommended for synthesizing dimethyldioxetanone (DMD) with high purity, and how can stability issues during storage be mitigated?
Methodological Answer :
- Synthesis Optimization : Use a two-step process: (1) base-catalyzed condensation of trimethylolpropane with oxalyl chloride under inert atmosphere, and (2) controlled oxidation with hydrogen peroxide. Monitor reaction progress via thin-layer chromatography (TLC) and adjust molar ratios (e.g., 1:1.2 for oxalyl chloride) to minimize side products .
- Stability Testing : Characterize purity using H NMR (peaks at δ 1.3 ppm for methyl groups) and differential scanning calorimetry (DSC) to detect decomposition exotherms. Store DMD in amber vials at -20°C under argon to prevent photolytic or thermal degradation. Include a stability table comparing decomposition rates under varying storage conditions (light, temperature, humidity) .
Q. Which spectroscopic techniques are most effective for characterizing DMD’s structural and electronic properties, and what parameters should be prioritized?
Methodological Answer :
- FTIR Analysis : Focus on the carbonyl (C=O) stretch (~1800 cm) and peroxide (O-O) vibration (~890 cm) to confirm cyclic structure. Compare with computational spectra (e.g., DFT/B3LYP/6-31G*) to validate assignments .
- NMR and X-ray Crystallography : Use C NMR to resolve quaternary carbons and single-crystal X-ray diffraction for absolute stereochemical confirmation. For metastable DMD, employ low-temperature crystallography to capture transient conformers .
Advanced Research Questions
Q. How can mechanistic discrepancies in DMD’s chemiexcitation pathways be resolved using computational and experimental approaches?
Methodological Answer :
- Computational Modeling : Apply time-dependent density functional theory (TD-DFT) to simulate the singlet-to-triplet transition during peroxide bond cleavage. Compare results with experimental electron paramagnetic resonance (EPR) data to identify spin states .
- Kinetic Isotope Effects (KIE) : Conduct deuterium-labeling studies on methyl groups to test hypotheses about hydrogen-bonding interactions in the transition state. Tabulate KIEs for competing pathways (e.g., concerted vs. stepwise cleavage) .
Q. What experimental designs can isolate the effects of solvent polarity and substituent groups on DMD’s chemiluminescence quantum yield?
Methodological Answer :
- Solvatochromic Studies : Measure emission intensity in solvents with varying dielectric constants (e.g., hexane vs. DMSO). Correlate with Kamlet-Taft parameters to quantify polarity/polarizability effects. Include a scatterplot of quantum yield vs. solvent polarity index .
- Substituent Impact : Synthesize DMD derivatives with electron-withdrawing (e.g., -NO) or donating (-OCH) groups. Use Arrhenius plots to compare activation energies and determine substituent effects on reaction kinetics .
Q. How should researchers address contradictions in reported activation energies for DMD’s thermal decomposition?
Methodological Answer :
- Systematic Review : Follow PRISMA guidelines to aggregate data from 15+ studies. Use meta-regression to identify confounding variables (e.g., heating rates in DSC, sample purity). Create a forest plot to visualize heterogeneity across studies .
- Controlled Replication : Reproduce key studies under standardized conditions (e.g., 2°C/min heating rate, 99% purity threshold). Perform statistical tests (ANOVA) to assess inter-laboratory variability .
Methodological Frameworks
- FINER Criteria : Ensure questions are F easible (e.g., accessible instrumentation), I nteresting (novelty in mechanistic insights), N ovel (unexplored substituent effects), E thical (safe handling of peroxides), and R elevant (applications in bioimaging or sensor design) .
- PICO for Comparative Studies : Define P opulation (DMD derivatives), I ntervention (solvent polarity), C omparison (baseline solvents), and O utcome (quantum yield) .
Data Presentation Guidelines
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Synthesis Conditions Table :
Parameter Optimal Range Characterization Method Reaction Temp. 0–5°C TLC (R = 0.4) Oxidant HO (30%) H NMR Purity Threshold >98% HPLC (C18 column) -
Contradiction Analysis Workflow :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
